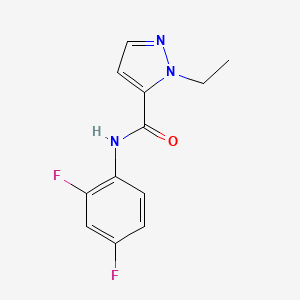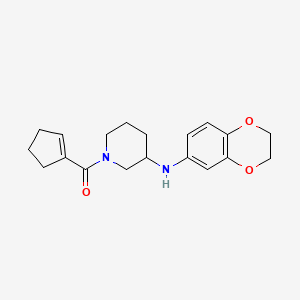![molecular formula C25H28N2O2 B6131588 2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6131588.png)
2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, commonly known as PAC-1, is a small molecule that has shown promising results in cancer research. PAC-1 has been studied extensively for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells selectively.
Mécanisme D'action
The mechanism of action of PAC-1 involves the activation of procaspase-3, a proenzyme that is involved in the apoptosis pathway. PAC-1 binds to procaspase-3 and induces its activation, leading to the cleavage of downstream targets and ultimately resulting in apoptosis. PAC-1 has been shown to induce apoptosis selectively in cancer cells, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects
PAC-1 has been shown to induce apoptosis selectively in cancer cells, leading to the inhibition of tumor growth. PAC-1 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, PAC-1 has been shown to enhance the effectiveness of chemotherapy drugs when used in combination.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of PAC-1 is its ability to induce apoptosis selectively in cancer cells, making it a promising candidate for cancer treatment. PAC-1 is also relatively easy to synthesize, making it accessible for laboratory experiments. However, one of the limitations of PAC-1 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For PAC-1 research include exploring its potential in combination therapy with other anticancer agents, investigating its potential as a radiosensitizer, and developing more soluble analogs. Additionally, further research is needed to understand the mechanism of action of PAC-1 and to identify biomarkers that can predict its efficacy in cancer treatment.
Conclusion
In conclusion, PAC-1 is a promising candidate for cancer treatment due to its ability to induce apoptosis selectively in cancer cells. The synthesis of PAC-1 is relatively simple, and it has been shown to inhibit tumor growth and enhance the effectiveness of chemotherapy drugs when used in combination. Future research directions for PAC-1 include exploring its potential in combination therapy, investigating its potential as a radiosensitizer, and developing more soluble analogs.
Méthodes De Synthèse
The synthesis of PAC-1 involves the reaction of 1-benzyl-4-piperidone with cyclohexane-1,3-dione in the presence of ammonium acetate. The reaction produces PAC-1 as a yellow solid with a melting point of 175-177°C. The synthesis of PAC-1 is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
PAC-1 has been studied extensively for its potential as an anticancer agent. Several studies have shown that PAC-1 induces apoptosis in cancer cells selectively, making it a promising candidate for cancer treatment. PAC-1 has been shown to induce apoptosis in several cancer cell lines, including breast cancer, prostate cancer, and glioblastoma.
Propriétés
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c28-24-15-21(20-9-5-2-6-10-20)16-25(29)23(24)17-26-22-11-13-27(14-12-22)18-19-7-3-1-4-8-19/h1-10,17,21-22,28H,11-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBFWJNMVGIRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{1-isopropyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6131505.png)
![N'-[4-(allyloxy)-2-hydroxybenzylidene]-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B6131512.png)
![ethyl 2-[({methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6131514.png)
![2-(1-(2,2-dimethylpropyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6131539.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6131541.png)
![1-mesityl-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6131544.png)
![N-[1-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B6131563.png)
![N-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-N-phenylbenzenesulfonamide](/img/structure/B6131574.png)
![4-[(4-methoxyphenyl)amino]-6-methyl-3-propionyl-2H-pyran-2-one](/img/structure/B6131578.png)


![2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate](/img/structure/B6131601.png)

![2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl 2-(2-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B6131606.png)
